molecular formula C24H20BrFN2O2 B10922072 4-bromo-1-(2-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

4-bromo-1-(2-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10922072
M. Wt: 467.3 g/mol
InChI Key: OYFBMYBJRDMAMP-UHFFFAOYSA-N
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Description

4-[4-BROMO-1-(2-FLUOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a bromine atom, a fluorobenzyl group, and a methoxyphenyl group attached to a pyrazole ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-BROMO-1-(2-FLUOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Core: This can be achieved through the condensation of hydrazine with an appropriate 1,3-diketone.

    Introduction of the Bromine Atom: Bromination of the pyrazole ring is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Fluorobenzyl Group: This step involves a nucleophilic substitution reaction where the fluorobenzyl group is introduced using a suitable fluorobenzyl halide.

    Methoxyphenyl Group Addition: The methoxyphenyl group is typically introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under mild conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of azides or thiol-substituted derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology and Medicine:

  • Potential use in the development of anti-inflammatory and anticancer agents.
  • Investigated for its role in modulating biological pathways and enzyme activities.

Industry:

  • Utilized in the development of novel materials with specific electronic or optical properties.
  • Employed in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-[4-BROMO-1-(2-FLUOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities, depending on the specific pathways involved.

Comparison with Similar Compounds

  • 4-[4-BROMO-1-(2-FLUOROBENZYL)-3-(4-HYDROXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER
  • 4-[4-BROMO-1-(2-CHLOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER

Comparison:

  • Structural Differences: The presence of different substituents (e.g., hydroxyl vs. methoxy, fluorobenzyl vs. chlorobenzyl) can significantly alter the compound’s reactivity and biological activity.
  • Uniqueness: The specific combination of bromine, fluorobenzyl, and methoxyphenyl groups in 4-[4-BROMO-1-(2-FLUOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER provides unique electronic and steric properties, making it distinct in its class.

This detailed overview should provide a comprehensive understanding of 4-[4-BROMO-1-(2-FLUOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C24H20BrFN2O2

Molecular Weight

467.3 g/mol

IUPAC Name

4-bromo-1-[(2-fluorophenyl)methyl]-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C24H20BrFN2O2/c1-29-19-11-7-16(8-12-19)23-22(25)24(17-9-13-20(30-2)14-10-17)28(27-23)15-18-5-3-4-6-21(18)26/h3-14H,15H2,1-2H3

InChI Key

OYFBMYBJRDMAMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=CC=C3F)C4=CC=C(C=C4)OC)Br

Origin of Product

United States

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